
rel-(4aR,10aS)-4a,5,10,10a-Tetrahydro-5,10-methanobenzocycloocten-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthetic routes and reaction conditions for RCL T179825 are not extensively documented in the available literature. it is typically synthesized through organic synthesis methods involving the formation of carbon-oxygen bonds. Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and characterization to ensure the desired product’s identity and purity .
Analyse Chemischer Reaktionen
RCL T179825 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
RCL T179825 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of RCL T179825 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Vergleich Mit ähnlichen Verbindungen
RCL T179825 can be compared with other similar compounds, such as:
Borane dimethyl sulfide complex: This compound has a similar molecular structure and is used in similar applications, including organic synthesis and as a reducing agent.
N-(3-Methylphenyl)-2-oxo-2-((2E)-2-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide: This compound has a different molecular structure but shares similar applications in drug discovery and development.
RCL T179825 is unique due to its specific molecular structure and the range of applications it offers in various scientific fields .
Eigenschaften
CAS-Nummer |
1217519-02-2 |
|---|---|
Molekularformel |
C13H12O |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
(2S,7R)-tricyclo[6.4.1.02,7]trideca-3,5,9,11-tetraen-13-one |
InChI |
InChI=1S/C13H12O/c14-13-11-7-3-4-8-12(13)10-6-2-1-5-9(10)11/h1-12H/t9-,10+,11?,12? |
InChI-Schlüssel |
ODYPPHQNEWLUFF-ZYANWLCNSA-N |
Isomerische SMILES |
C1=C[C@@H]2[C@H](C=C1)C3C=CC=CC2C3=O |
Kanonische SMILES |
C1=CC2C(C=C1)C3C=CC=CC2C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



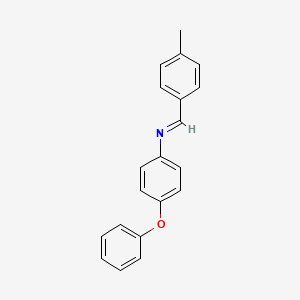
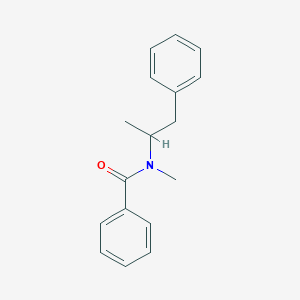
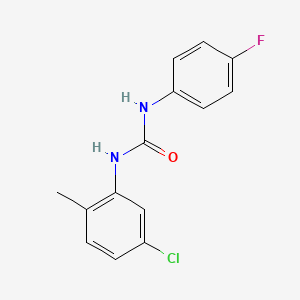
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
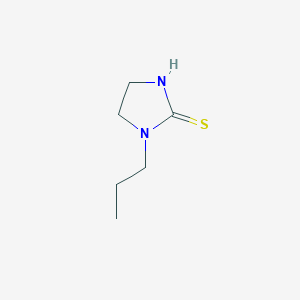
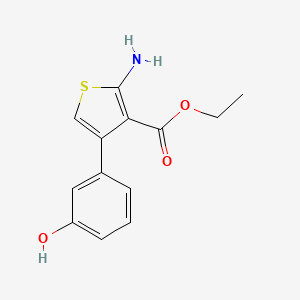
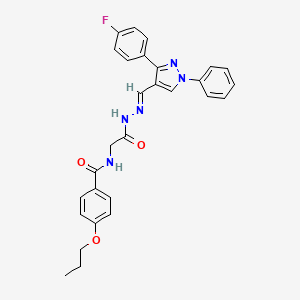
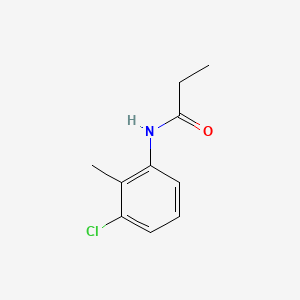
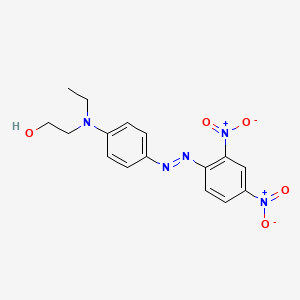
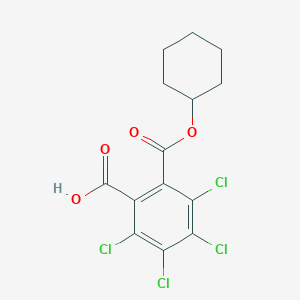
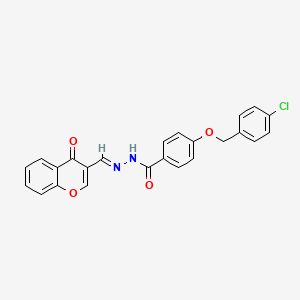
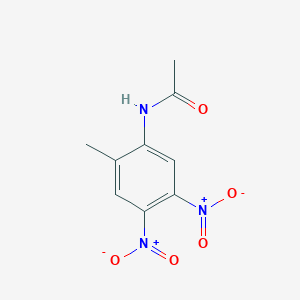
![(7-Methylbenzo[a]anthracen-5-yl) acetate](/img/structure/B15076180.png)
